![molecular formula C22H22N6O3 B2845763 (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836638-15-4](/img/structure/B2845763.png)

(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

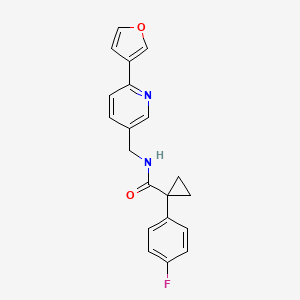

(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.

BenchChem offers high-quality (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Sustainable Synthesis of Quinolines and Pyrimidines

The research by Matthias Mastalir et al. (2016) discusses an environmentally benign and sustainable method for synthesizing substituted quinolines and pyrimidines, structures related to quinoxalines. This method employs a sequence of dehydrogenation and condensation steps catalyzed by a manganese PNP pincer complex, offering a practical approach to generating these compounds with high atom efficiency (Mastalir et al., 2016).

Design and Structural Studies of Helical Quinoline-derived Oligoamides

A study on oligoamides derived from quinoline compounds, which are structurally similar to quinoxalines, reveals the design, synthesis, and characterization of helical structures. These compounds were analyzed in both solid-state and solution, demonstrating the potential of quinoline derivatives in forming stable helical structures which may have applications in material science and molecular engineering (Hua Jiang et al., 2003).

Asymmetric Hydrogenation Catalyzed by Quinoxaline Derivatives

T. Imamoto et al. (2012) describe the synthesis of quinoxaline derivatives used as ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research highlights the utility of quinoxaline-based ligands in facilitating high enantioselectivities and catalytic activities, which could be beneficial in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Polymers Incorporating Quinoxaline Moiety

Research into polymers incorporating quinoxaline structures, such as the work by Vidyadhar B. Patil et al. (2011), explores the synthesis and characterization of new polyamides derived from aromatic diamines containing the quinoxaline moiety. These polymers exhibit excellent solubility in polar aprotic solvents and possess high thermal stability, indicating their potential for high-performance material applications (Patil et al., 2011).

Antimicrobial Activity of Quinoxaline Derivatives

A study on the antimicrobial activity of quinoxaline N,N-dioxide and its derivatives against various bacterial and yeast strains showcases the potential of quinoxaline compounds as new drugs for antimicrobial chemotherapy. This research indicates that certain quinoxaline derivatives exhibit low minimum inhibitory concentrations (MICs) and suggest low toxicity towards eukaryotic models, highlighting their potential as therapeutic agents (Mónica Vieira et al., 2014).

Wirkmechanismus

Target of Action

The primary target of this compound is the 15-lipoxygenase (15-LOX) enzyme . This enzyme belongs to the non-heme iron-containing dioxygenase family and plays a crucial role in the metabolism of polyunsaturated fatty acids such as linoleic acid (LA) and arachidonic acid (AA) .

Mode of Action

The compound interacts with its target, 15-LOX, through a REDOX mechanism . It competes with the substrate, indicating that it may bind to the active site of the enzyme . This interaction inhibits the enzyme’s activity, preventing it from catalyzing the oxygenation of polyunsaturated fatty acids .

Biochemical Pathways

The inhibition of 15-LOX affects the metabolism of polyunsaturated fatty acids. These fatty acids are essential precursors of many eicosanoids or lipid mediators, such as prostaglandins (PG), lipoxins (LX), leukotrienes (LT), hydroxylated polyunsaturated fatty acids (e.g., HETE), thromboxane (TX), and other compounds . By inhibiting 15-LOX, the compound disrupts these pathways and their downstream effects.

Result of Action

The inhibition of 15-LOX by this compound can lead to a decrease in the production of eicosanoids and other lipid mediators . These mediators play various roles in inflammation, vascular biology, and immunity, so the compound’s action could potentially influence these processes.

Eigenschaften

IUPAC Name |

2-amino-1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O3/c1-12(2)10-24-22(31)18-19-21(27-15-6-4-3-5-14(15)26-19)28(20(18)23)25-11-13-7-8-16(29)17(30)9-13/h3-9,11-12,29-30H,10,23H2,1-2H3,(H,24,31)/b25-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBMGBGCPWHMNQ-OPEKNORGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2845680.png)

![3-methyl-5-[(E)-3-pyridinylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2845685.png)

![4-cyano-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2845687.png)

![methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2845690.png)

![N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2845694.png)

![2-Imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride](/img/no-structure.png)

![5-[3-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2845698.png)

![ethyl N-[1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carbonyl]carbamate](/img/structure/B2845700.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloropropan-1-one](/img/structure/B2845702.png)